(R)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
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Overview
Description
®-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment to Pyridine: The pyrrolidine ring is then attached to the pyridine ring via an ether linkage. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the pyrrolidine reacts with a halogenated pyridine derivative.
Nitration: The nitro group is introduced to the pyridine ring through nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrolidinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can engage in hydrogen bonding and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidine ring but lacking the nitro and pyridine groups.
Pyrrolidin-3-yl derivatives: Compounds with similar pyrrolidine rings but different substituents on the pyridine ring.
Uniqueness
®-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is unique due to the presence of both the nitro group and the pyrrolidine-pyridine ether linkage. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-nitro-2-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c13-12(14)7-1-2-9(11-5-7)15-8-3-4-10-6-8;/h1-2,5,8,10H,3-4,6H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGNTUFZBQMBFZ-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=NC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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